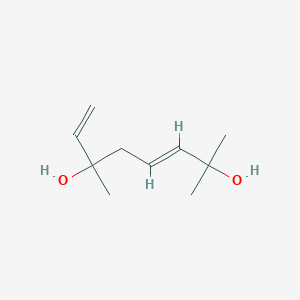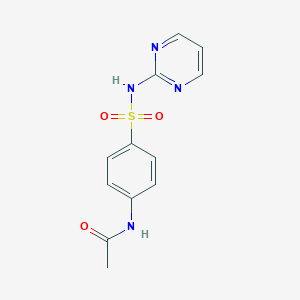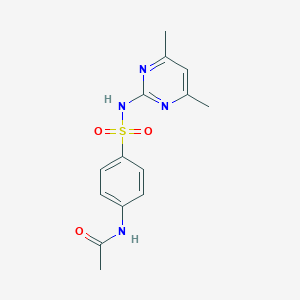
2,6-Dimethyl-3,7-octadiene-2,6-diol
説明
2,6-Dimethyl-3,7-octadiene-2,6-diol is a natural monoterpenoid . It has the molecular formula C10H18O2 and a molecular weight of 170.2487 . It is also known by other names such as (E)-2,6-Dimethylocta-3,7-diene-2,6-diol and 3,7-Dimethylocta-1,5-dien-3,7-diol .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3,7-octadiene-2,6-diol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,6-Dimethyl-3,7-octadiene-2,6-diol is a colorless to light yellow liquid . It is soluble in many organic solvents such as ethanol, ether, and nonpolar solvents .科学的研究の応用
Chemical Structure and Properties
“2,6-Dimethyl-3,7-octadiene-2,6-diol” is an organic compound with two hydroxyl functional groups . It has a molecular weight of 170.2487 . The 3D structure of this compound can be viewed using Java or Javascript .
Synthesis
This compound can be synthesized via selective two-step oxidation using commercially available geraniol/nerol as raw materials .
Fungicidal Applications
“2,6-Dimethyl-3,7-octadiene-2,6-diol” and its derivatives have shown good fungicidal activities. For example, (Z/E)-3,7-dimethyl-2,6-octadienoic acids were synthesized and showed high fungicidal activity . Some of these compounds exhibited good fungicidal activities against Rhizoctonia solani at a concentration of 50 µg/mL .
Pharmaceutical Applications
Amide compounds, including those derived from “2,6-Dimethyl-3,7-octadiene-2,6-diol”, have been widely used in pharmaceutical fields due to their wide range of biological activity . Some amides have shown potent antibacterial activities and antiproliferative effects against human cancer cell lines .
Agrochemical Applications
In agricultural chemicals, a lot of novel amide derivatives have been synthesized, some of them showed good fungicidal or insecticidal activities .
Flavor and Fragrance Applications
“2,6-Dimethyl-3,7-octadiene-2,6-diol” is often used in the synthesis of natural or artificial fragrances, as it has aromatic and flavor properties . It can be found as a major aroma component in plants like onions, garlic, and leeks .
Convergent and Stereocontrolled Synthesis
“2,6-Dimethyl-3,7-octadiene-2,6-diol” was used in the highly convergent and stereocontrolled synthesis of epothilone D .
Safety and Hazards
2,6-Dimethyl-3,7-octadiene-2,6-diol may cause irritation to the eyes and skin . Therefore, appropriate personal protective measures, such as wearing gloves, glasses, and protective clothing, should be taken when handling this compound . It should be stored and used away from sources of fire and high temperatures .
特性
IUPAC Name |
(3E)-2,6-dimethylocta-3,7-diene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHJVNDENHRCH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/CC(C)(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,7-octadiene-2,6-diol | |
CAS RN |
13741-21-4 | |
| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,6-Dimethyl-3,7-octadiene-2,6-diol in tea aroma?
A: Research suggests that 2,6-Dimethyl-3,7-octadiene-2,6-diol plays a crucial role in the unique aroma of Darjeeling tea. It is believed to be a precursor to 3,7-dimethyl-1,5,7-octatrien-3-ol (hotrienol), a key aroma compound. This connection was observed in studies comparing the volatile components of different tea types, including Darjeeling and Chan Pin oolong, which share a similar aroma profile. Notably, Chan Pin oolong, produced from tea leaves infested with green flies (Emposca flavescens) similar to Darjeeling production, exhibited high levels of 2,6-Dimethyl-3,7-octadiene-2,6-diol. This finding further supports the compound's role in shaping the characteristic Darjeeling tea aroma.
Q2: Is 2,6-Dimethyl-3,7-octadiene-2,6-diol found in other natural sources besides tea?
A: Yes, 2,6-Dimethyl-3,7-octadiene-2,6-diol has been identified in various natural sources. It is a prominent component in leatherwood (Eucryphia lucida) honey, originating from the dehydration of the diol present in the leatherwood plant. Additionally, it exists in a glycosidically bound form in lulo fruit (Solanum vestissimum D.) peelings. Its presence has also been confirmed in apricots (Prunus armeniaca var. ansu Max.) as a glycosidically bound volatile.
Q3: How does 2,6-Dimethyl-3,7-octadiene-2,6-diol contribute to attracting predatory spiders?
A: Studies investigating the interaction between tea plants, green leafhoppers (Empoasca vitis), and predatory spiders (Evarcha albaria) revealed the role of 2,6-Dimethyl-3,7-octadiene-2,6-diol in attracting the spiders. Specifically, when tea shoots are damaged by E. vitis, they release a blend of volatiles, including 2,6-Dimethyl-3,7-octadiene-2,6-diol and indole, that significantly attracts E. albaria. These findings suggest that the compound acts as a signaling molecule, attracting the predatory spiders to the damaged tea plants.
Q4: What are the structural characteristics of 2,6-Dimethyl-3,7-octadiene-2,6-diol?
A4: While the provided abstracts do not offer specific spectroscopic data, we can deduce some structural information. As the name suggests, 2,6-Dimethyl-3,7-octadiene-2,6-diol possesses:
Q5: What analytical techniques are used to identify and quantify 2,6-Dimethyl-3,7-octadiene-2,6-diol?
A: Several analytical techniques are employed to study 2,6-Dimethyl-3,7-octadiene-2,6-diol. Gas chromatography (GC) coupled with mass spectrometry (MS) is a commonly used method, enabling the separation and identification of volatile compounds in complex mixtures. Additionally, nuclear magnetic resonance (NMR) spectroscopy is utilized for structural elucidation, particularly in identifying the compound's isomers and derivatives. These techniques are essential for characterizing and quantifying 2,6-Dimethyl-3,7-octadiene-2,6-diol in various matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)


